
Cefcapene Impurity 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefcapene Impurity 7 is a chemical compound related to the antibiotic cefcapene pivoxil. Cefcapene pivoxil is a third-generation cephalosporin antibiotic used to treat various bacterial infections. Impurities like this compound are often studied to understand the stability, efficacy, and safety of the parent drug.
Méthodes De Préparation
The synthesis of Cefcapene Impurity 7 involves several steps. One method includes reacting 7-aminocephalosporanic acid with sodium hydroxide in the presence of a quaternary ammonium salt at temperatures between -5°C and 5°C. This reaction produces 7-diacetylcephalosporanic acid. The next steps involve adding cefcapene pivoxil side chain acid, diisopropylamine, and phenyltriethylammonium chloride to the solution, followed by a reaction with methylsulfonyl chloride at temperatures between -15°C and 0°C. The resulting compound is then reacted with chlorosulfonyl isocyanate and iodomethyl pivalate, followed by deprotection in a hydrochloric acid methanol solution to obtain this compound .
Analyse Des Réactions Chimiques
Cefcapene Impurity 7 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Cefcapene Impurity 7 is primarily used in scientific research to study the stability and degradation of cefcapene pivoxil. It is used in:
Chemistry: To understand the chemical stability and reactivity of cefcapene pivoxil.
Biology: To study the biological activity and potential side effects of cefcapene pivoxil.
Medicine: To ensure the safety and efficacy of cefcapene pivoxil in pharmaceutical formulations.
Industry: To develop and optimize manufacturing processes for cefcapene pivoxil.
Mécanisme D'action
The mechanism of action of Cefcapene Impurity 7 is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. it is likely to interact with similar molecular targets and pathways as cefcapene pivoxil. Cefcapene pivoxil works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. It targets penicillin-binding proteins, which are essential for bacterial cell wall construction.
Comparaison Avec Des Composés Similaires
Cefcapene Impurity 7 can be compared with other impurities and related compounds of cefcapene pivoxil, such as:
Cefcapene Impurity 1: Another impurity related to cefcapene pivoxil, with a different molecular structure and properties.
Cefcapene Impurity 2: Similar to Cefcapene Impurity 1, but with variations in its chemical structure.
Cefcapene Impurity 3: Another related compound with distinct chemical characteristics.
This compound is unique due to its specific chemical structure and the conditions under which it is formed.
Propriétés
IUPAC Name |
7-[2-(2-amino-1,3-thiazol-4-yl)pent-2-enoylamino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6S2/c1-2-3-8(9-6-30-16(18)20-9)12(23)21-10-13(24)22-11(15(25)26)7(4-28-17(19)27)5-29-14(10)22/h3,6,10,14H,2,4-5H2,1H3,(H2,18,20)(H2,19,27)(H,21,23)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJRIJDTIPFROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869850 |
Source


|
| Record name | 7-{[2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoyl]amino}-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
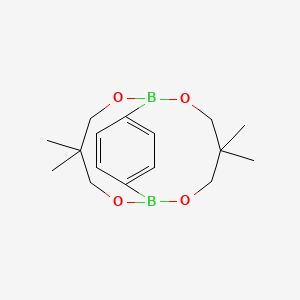
![[4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13389627.png)

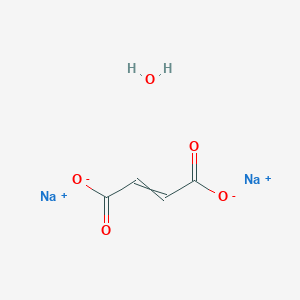


![3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389664.png)
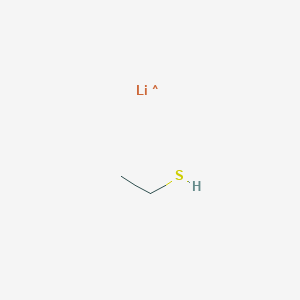
![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B13389667.png)
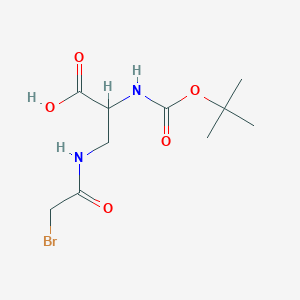
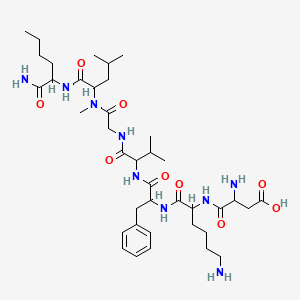
![N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B13389698.png)
![N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B13389704.png)
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13389715.png)
